Extended Rotatable Bond Architecture vs. N,N‑Dimethyl‑1‑(thiazol‑2‑yl)ethanamine
The target compound possesses six rotatable bonds compared with only two for the simpler tertiary amine N,N‑dimethyl‑1‑(thiazol‑2‑yl)ethanamine (CID 69481779) [1]. This 3‑fold increase in conformational freedom, combined with one hydrogen‑bond donor (absent in the comparator), expands the pharmacophoric reach for probing shallow or extended binding pockets while preserving a moderate TPSA (56.4 vs. 44.4 Ų) [2]. Higher rotatable bond count correlates with greater entropic penalty upon binding; however, it also enables induced‑fit recognition that is inaccessible to the rigid comparator [3].
| Evidence Dimension | Rotatable bond count and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 6 rotatable bonds; 1 H‑bond donor; TPSA 56.4 Ų; XLogP 1.2 |
| Comparator Or Baseline | N,N‑Dimethyl‑1‑(thiazol‑2‑yl)ethanamine (CAS 1417793‑59‑9): 2 rotatable bonds; 0 H‑bond donors; TPSA 44.4 Ų; XLogP 1.2 |
| Quantified Difference | Δ Rotatable bonds = +4; Δ H‑bond donors = +1; Δ TPSA = +12.0 Ų |
| Conditions | Computed properties (PubChem, XLogP3‑AA, Cactvs TPSA) |
Why This Matters
Increased rotatable bonds and an additional H‑bond donor enable exploration of larger, more polar target sites that the shorter, non‑donor comparator cannot engage, making the target compound a more versatile fragment‑sized probe.
- [1] PubChem Computed Properties for CID 64988775, CID 69481779, CID 62759605, and CID 65721062, retrieved via PUG REST API (2026). View Source
- [2] Kim, Y. S. et al. (2014) ‘Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?’, Journal of Medicinal Chemistry, 57(11), pp. 4677–4691. doi:10.1021/jm500196g. View Source
- [3] Veber, D. F. et al. (2002) ‘Molecular Properties That Influence the Oral Bioavailability of Drug Candidates’, Journal of Medicinal Chemistry, 45(12), pp. 2615–2623. doi:10.1021/jm020017n. View Source
